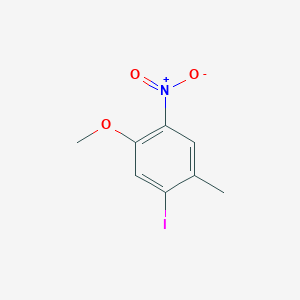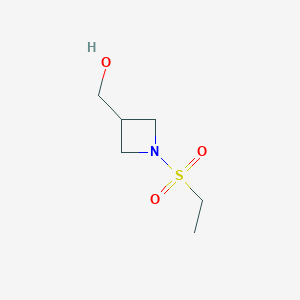
(1-Ethylsulfonylazetidin-3-yl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1-Ethylsulfonylazetidin-3-yl)methanol is an organic compound with the molecular formula C6H13NO3S It is a derivative of azetidine, a four-membered nitrogen-containing heterocycle, and features an ethylsulfonyl group attached to the nitrogen atom and a hydroxymethyl group at the 3-position of the azetidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-Ethylsulfonylazetidin-3-yl)methanol typically involves the following steps:
Starting Material: The synthesis begins with azetidine-3-ol hydrochloride.
Sulfonylation: Azetidine-3-ol hydrochloride is reacted with ethanesulfonyl chloride to yield 1-ethylsulfonylazetidin-3-ol.
Oxidation: The 1-ethylsulfonylazetidin-3-ol is then oxidized to 1-ethylsulfonylazetidin-3-one using an oxidizing agent such as TCCA (trichloroisocyanuric acid) in the presence of a catalytic oxammonium reagent.
Reduction: Finally, the 1-ethylsulfonylazetidin-3-one is reduced to this compound
Industrial Production Methods
Industrial production methods for this compound are similar to the laboratory synthesis but are optimized for larger scales. This includes the use of continuous flow reactors and green chemistry principles to minimize waste and improve yield .
Chemical Reactions Analysis
Types of Reactions
(1-Ethylsulfonylazetidin-3-yl)methanol undergoes several types of chemical reactions:
Oxidation: It can be oxidized to form 1-ethylsulfonylazetidin-3-one.
Reduction: The compound can be reduced back to its alcohol form from the ketone.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents
Common Reagents and Conditions
Oxidizing Agents: TCCA, oxammonium reagents.
Reducing Agents: Hydrogen gas with a palladium catalyst, sodium borohydride.
Substitution Reagents: Various halides and nucleophiles under basic or acidic conditions
Major Products
Oxidation: 1-Ethylsulfonylazetidin-3-one.
Reduction: this compound.
Substitution: Various substituted azetidines depending on the nucleophile used
Scientific Research Applications
(1-Ethylsulfonylazetidin-3-yl)methanol has several scientific research applications:
Pharmaceuticals: It is used as an intermediate in the synthesis of various pharmaceutical compounds, including inhibitors of enzymes like Janus kinase (JAK) which are used in the treatment of inflammatory diseases
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules in organic chemistry.
Biological Studies: It is used in studies to understand the biological activity of azetidine derivatives and their potential therapeutic effects.
Mechanism of Action
The mechanism of action of (1-Ethylsulfonylazetidin-3-yl)methanol involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
2-(1-(Ethylsulfonyl)azetidin-3-ylidene)acetonitrile: Another azetidine derivative used as an intermediate in pharmaceutical synthesis.
Baricitinib: A JAK inhibitor with a similar azetidine structure used in the treatment of rheumatoid arthritis.
Uniqueness
(1-Ethylsulfonylazetidin-3-yl)methanol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its hydroxymethyl group at the 3-position allows for further functionalization, making it a versatile intermediate in organic synthesis .
Properties
Molecular Formula |
C6H13NO3S |
|---|---|
Molecular Weight |
179.24 g/mol |
IUPAC Name |
(1-ethylsulfonylazetidin-3-yl)methanol |
InChI |
InChI=1S/C6H13NO3S/c1-2-11(9,10)7-3-6(4-7)5-8/h6,8H,2-5H2,1H3 |
InChI Key |
HLSTZVKEIZNXGT-UHFFFAOYSA-N |
Canonical SMILES |
CCS(=O)(=O)N1CC(C1)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



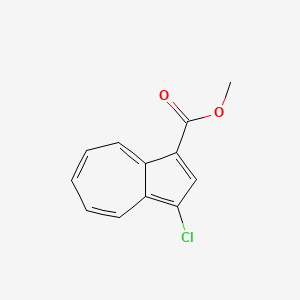

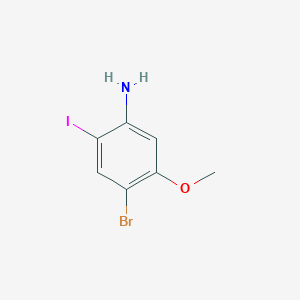
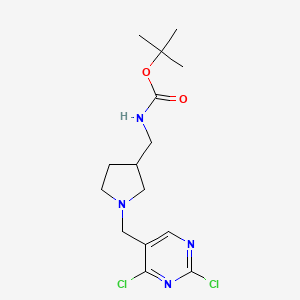

![8-Bromo-2-chloro-6-fluoro-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B12845059.png)

![Spiro[bicyclo[3.3.1]nona-1(9),5,7-triene-3,4'-pyrrolidine]-2,2',3',4,5'-pentone](/img/structure/B12845069.png)
